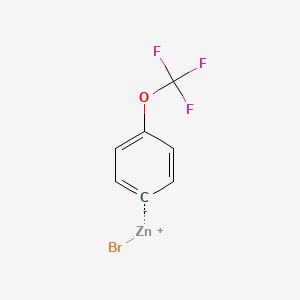
(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q;;+1/p-1 . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group attached, as well as a zinc (II) bromide ion .The density of a similar compound in THF is 0.975 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
A study by Schlosser and Castagnetti (2001) explored the generation and trapping of intermediates derived from (4-(trifluoromethoxy)phenyl)zinc bromide. They demonstrated its use in producing 1- and 2-(trifluoromethoxy)naphthalenes through reactions with arynes, highlighting its role in complex organic syntheses (Schlosser & Castagnetti, 2001).
Organorhenium(VII) Trioxides in Catalysis
Dyckhoff et al. (2018) synthesized novel organorhenium(VII) oxides using (4-(trifluoromethoxy)phenyl)zinc bromide as an intermediate. These compounds were then utilized as catalysts in olefin epoxidation and metathesis reactions, signifying its importance in catalysis research (Dyckhoff et al., 2018).
Bifunctional Catalysts for CO2 Fixation
Lang, Yu, and He (2016) developed Zn-salen complexes with multiple hydrogen bonding donors and protic ammonium bromides, using (4-(trifluoromethoxy)phenyl)zinc bromide as a catalyst. This study highlighted its efficacy in converting CO2 and epoxides into cyclic carbonates, demonstrating its potential in environmental applications (Lang, Yu, & He, 2016).
Nonlinear Optical Properties in Zinc Phthalocyanines
Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines substituted with 4-(trifluoromethoxy)phenoxy. Their study provides insights into the potential applications of (4-(trifluoromethoxy)phenyl)zinc bromide in developing materials with unique optical properties (Farajzadeh et al., 2020).
Solvent-Dependent Coordination Polymers
Hua et al. (2015) utilized (4-(trifluoromethoxy)phenyl)zinc bromide in the synthesis of zinc(II) coordination polymers. Their research focused on understanding the selective sorption properties and fluorescence sensing abilities of these polymers (Hua et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
bromozinc(1+);trifluoromethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIAPRCZKHVIW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



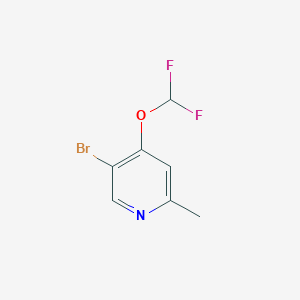
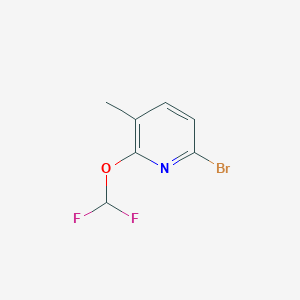
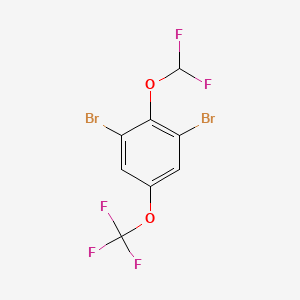
![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
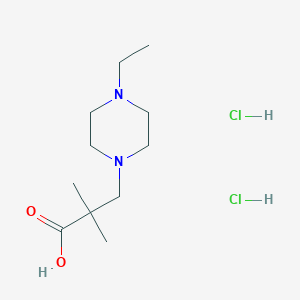



![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)

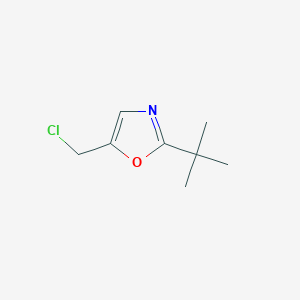
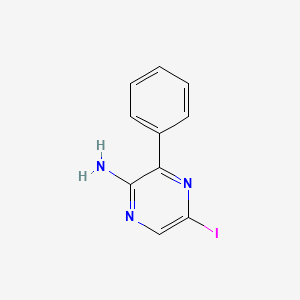
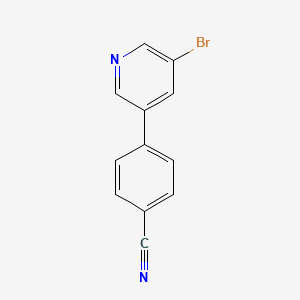
![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)